2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Description
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline core, a chlorobenzoyl group, and a methoxy group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVFWXTZRJGBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with methanol in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with 4-chloroaniline and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been synthesized and evaluated for its potential as an anti-inflammatory agent. In a study involving the synthesis of derivatives of similar compounds, it was found that modifications to the quinoline structure could enhance anti-inflammatory activity while reducing ulcerogenic effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of the chloro and methoxy groups in this compound may contribute to its biological efficacy by influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds related to 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial efficacy . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies typically utilize software tools to simulate how the compound fits into the active sites of enzymes or receptors. For example, docking studies on similar quinoline derivatives have provided insights into their interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for inflammation processes . The findings suggest that the compound could selectively inhibit COX-2, potentially leading to reduced side effects compared to traditional NSAIDs.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Case Study 1: Anti-inflammatory Activity
A study synthesized a series of quinoline derivatives and tested their anti-inflammatory properties using carrageenan-induced rat paw edema models. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to established drugs like diclofenac .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing quinazolinone derivatives, which included compounds structurally similar to this compound. These compounds demonstrated significant antimicrobial activity against various pathogens, underscoring their potential for further development as therapeutic agents .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anti-inflammatory properties; structural modifications enhance efficacy. |
| Antimicrobial Activity | Significant activity against Gram-positive and Gram-negative bacteria; promising for further drug development. |
| Molecular Docking | Insights into binding affinities with COX enzymes; potential for selective inhibition with fewer side effects. |
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorobenzoyl group and a methoxy group on the quinoline core enhances its reactivity and binding affinity to biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide is a derivative of quinoline and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H20ClN2O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, influencing pathways related to cell signaling and gene expression.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
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Antitumor Activity :
- In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- A study reported significant cytotoxic effects against breast cancer cell lines with an IC50 value indicating effective concentration for inhibiting 50% of cell viability.
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Antimicrobial Properties :
- Preliminary tests have indicated that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
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Anti-inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
